molecular formula C22H15N3O7 B10920076 2-({(2E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

2-({(2E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B10920076
M. Wt: 433.4 g/mol
InChI Key: XLRGAOUUANFVMC-JLHYYAGUSA-N
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Description

2-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes cyano, methoxy, nitro, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Furan Ring Formation: The formation of the furan ring through cyclization reactions.

    Propenoyl Group Introduction: The addition of the propenoyl group via a Heck reaction, using palladium catalysts.

    Cyano Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Amine Derivatives: From the reduction of the cyano group.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the furan and cyano groups.

    4-Methoxybenzoic acid: Similar methoxy group but lacks the nitro, furan, and cyano groups.

    p-Anisic acid:

Uniqueness

The uniqueness of 2-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C22H15N3O7/c1-31-20-11-14(25(29)30)6-8-17(20)19-9-7-15(32-19)10-13(12-23)21(26)24-18-5-3-2-4-16(18)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b13-10+

InChI Key

XLRGAOUUANFVMC-JLHYYAGUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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